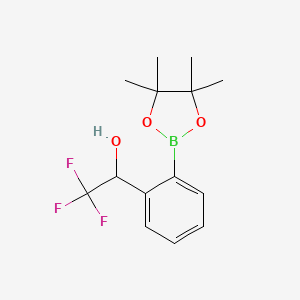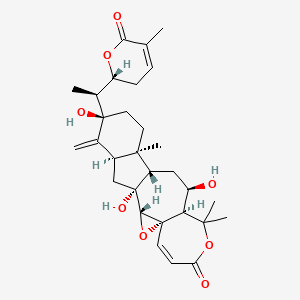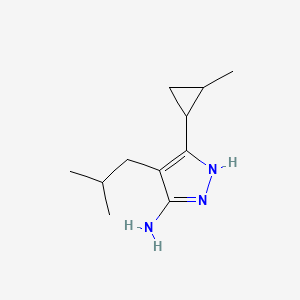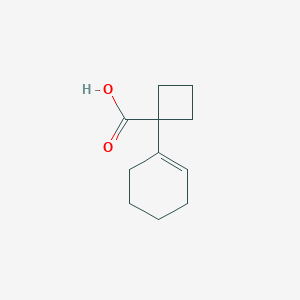![molecular formula C11H11ClO2S B13073847 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)
1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO2S. It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a sulfanyl group attached to a 2-chlorophenyl ring. This compound is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with 2-chlorothiophenol in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
科学研究应用
1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
- 1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its isomers.
属性
分子式 |
C11H11ClO2S |
|---|---|
分子量 |
242.72 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO2S/c12-8-4-1-2-5-9(8)15-11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
InChI 键 |
MTLYBSAABVKAKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(=O)O)SC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)


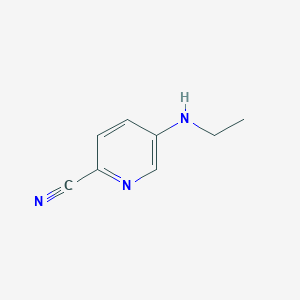
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)





